Cas no 85107-52-4 ((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid)

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid structure
85107-52-4 structure
商品名:(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
CAS番号:85107-52-4
MF:C8H10BNO4
メガワット:194.980302333832
CID:4936626

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
    • (3-amino-4-methoxycarbonylphenyl)boronic acid
    • インチ: 1S/C8H10BNO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,10H2,1H3
    • InChIKey: BNKCFAZOGCKQBQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC(B(O)O)=CC=1N)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • トポロジー分子極性表面積: 92.8

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM217397-1g
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
85107-52-4 97%
1g
$640 2022-08-31
Alichem
A019122123-1g
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
85107-52-4 97%
1g
$562.60 2023-08-31
Enamine
EN300-8641414-10.0g
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid
85107-52-4 95%
10.0g
$1839.0 2024-05-21
Enamine
EN300-8641414-0.25g
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid
85107-52-4 95%
0.25g
$393.0 2024-05-21
Enamine
EN300-8641414-0.1g
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid
85107-52-4 95%
0.1g
$376.0 2024-05-21
Chemenu
CM217397-1g
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
85107-52-4 97%
1g
$640 2021-06-16
Enamine
EN300-8641414-2.5g
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid
85107-52-4 95%
2.5g
$838.0 2024-05-21
Enamine
EN300-8641414-0.05g
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid
85107-52-4 95%
0.05g
$359.0 2024-05-21
Enamine
EN300-8641414-0.5g
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid
85107-52-4 95%
0.5g
$410.0 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743739-1g
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
85107-52-4 98%
1g
¥5292.00 2024-07-28

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid 関連文献

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acidに関する追加情報

Introduction to (3-Amino-4-(methoxycarbonyl)phenyl)boronic Acid (CAS No. 85107-52-4)

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid, with the CAS number 85107-52-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its amino and methoxycarbonyl functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules and advanced materials.

The< strong>3-amino-4-(methoxycarbonyl)phenyl)boronic acid molecule possesses a phenyl ring substituted at the 3-position with an amino group and at the 4-position with a methoxycarbonyl group. This structural arrangement imparts unique reactivity, making it a valuable building block in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are widely employed in the construction of complex organic molecules.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on sophisticated molecular architectures. The< strong>3-amino-4-(methoxycarbonyl)phenyl)boronic acid has emerged as a critical intermediate in this context, facilitating the synthesis of novel drug candidates with enhanced efficacy and reduced side effects. Its ability to participate in efficient and selective transformations makes it an indispensable tool for medicinal chemists.

One of the most notable applications of< strong>3-amino-4-(methoxycarbonyl)phenyl)boronic acid is in the field of boron-containing drugs. Boronate esters, derived from this compound, have shown promise in various therapeutic areas, including oncology and inflammatory diseases. The methoxycarbonyl group provides stability to the boronic acid moiety, enhancing its suitability for biological applications. This stability is crucial for maintaining the integrity of boronate esters during metabolic processes, ensuring their therapeutic efficacy.

The< strong>85107-52-4 compound also finds utility in materials science, particularly in the development of advanced polymers and coatings. Its boronic acid functionality allows for reversible coordination interactions with metal ions, enabling the design of smart materials that can respond to environmental stimuli. Such materials have potential applications in drug delivery systems, where stimuli-responsive polymers can release therapeutic agents upon encountering specific biological conditions.

Recent research has highlighted the role of< strong>3-amino-4-(methoxycarbonyl)phenyl)boronic acid in the development of metal-organic frameworks (MOFs). These frameworks, characterized by their porous structures and tunable properties, are being explored for various applications, including gas storage and separation technologies. The boronic acid groups in this compound can act as nodes for constructing MOFs, providing stability and functionality to these materials.

In addition to its synthetic utility, (3-amino-4-(methoxycarbonyl)phenyl)boronic acid has been investigated for its potential biological activities. Studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. While further research is needed to fully elucidate these effects, preliminary findings indicate that< strong>85107-52-4-based compounds could serve as lead molecules for developing new therapeutic agents.

The synthesis of< strong>3-amino-4-(methoxycarbonyl)phenyl)boronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the amino and methoxycarbonyl groups requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the accessibility of this compound, making it more feasible for large-scale applications.

The role of computational chemistry in optimizing synthetic routes for< strong>85107-52-4-based compounds cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes and identify optimal conditions for synthesis. This approach has not only streamlined the development process but also reduced experimental costs associated with trial-and-error methods.

In conclusion, (3-amino-4-(methoxycarbonyl)phenyl)boronic acid (CAS No. 85107-52-4) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for constructing complex molecules and designing advanced materials. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.

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